N-(4-bromophenyl)-2-fluoro-N-methylacetamide
Beschreibung
Acetanilide, 4’-bromo-2-fluoro-N-methyl- is a chemical compound with the molecular formula C8H7BrFNO. It is a derivative of acetanilide, where the hydrogen atoms on the aromatic ring are substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Eigenschaften
CAS-Nummer |
10385-00-9 |
|---|---|
Molekularformel |
C9H9BrFNO |
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-fluoro-N-methylacetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FATGIAYGVSQXJB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Andere CAS-Nummern |
10385-00-9 |
Synonyme |
4'-Bromo-2-fluoro-N-methylacetanilide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-bromo-2-fluoro-N-methyl- typically involves the acylation of aniline derivatives. One common method is the reaction of 4-bromo-2-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 4’-bromo-2-fluoro-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetanilide, 4’-bromo-2-fluoro-N-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetanilide, 4’-bromo-2-fluoro-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Acetanilide, 4’-bromo-2-fluoro-N-methyl- is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. These substitutions can enhance the compound’s reactivity and specificity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
